3-Hydroxy-6-iodo-4-methoxy-1H-indazole
Description
3-Hydroxy-6-iodo-4-methoxy-1H-indazole (CAS: 887570-73-2) is a substituted indazole derivative with the molecular formula C₈H₇IN₂O₂ and a molar mass of 290.06 g/mol . Its structure features a hydroxy group at position 3, an iodine atom at position 6, and a methoxy group at position 4.
Properties
IUPAC Name |
6-iodo-4-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLJTKWIWOUKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)NN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-iodo-4-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-iodo-4-methoxyaniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of 3-Hydroxy-4-methoxy-1H-indazole.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Hydroxy-6-iodo-4-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Substituent Variations and Physical Properties
The following table highlights key structural and physical differences between 3-hydroxy-6-iodo-4-methoxy-1H-indazole and its analogs:
Key Observations :
- Substituent Position: The position of iodine significantly impacts biological activity.
- Functional Groups : The nitro group in 3-iodo-6-methoxy-4-nitro-1H-indazole increases electrophilicity, making it reactive in substitution reactions, whereas the hydroxy group in the target compound enhances solubility.
- Molar Mass : Halogen substitution (e.g., Cl vs. I) directly affects molar mass and lipophilicity. The chloro analog has a higher molar mass (308.50 vs. 290.06) but lower steric hindrance than the iodo derivative.
Structural Insights from Computational Studies
For example:
- The iodine atom in the target compound increases polarizability, affecting intermolecular interactions.
- Methoxy and hydroxy groups contribute to charge distribution, influencing solubility and binding kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
